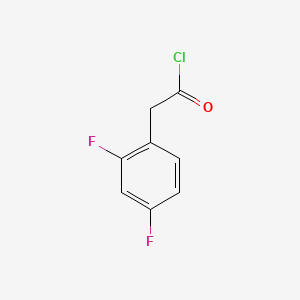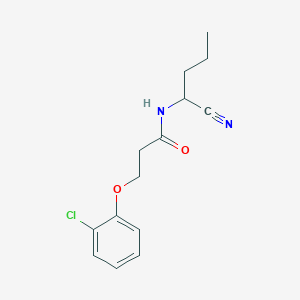
3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into the neuron, which can lead to a reduction in excitatory neurotransmission and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that is critical for learning and memory. This compound has also been shown to reduce the release of dopamine in the brain, which is involved in reward processing and addiction. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide in lab experiments is its high potency and specificity for the NMDA receptor. This allows researchers to selectively block the NMDA receptor and investigate its role in various physiological and pathological conditions. However, one limitation of using this compound is its potential toxicity, which can lead to cell death and other adverse effects. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Future Directions
There are several future directions for the use of 3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide in scientific research. One area of interest is the development of new drugs that target the NMDA receptor, which may have potential therapeutic effects in the treatment of neurological disorders. Another direction is the investigation of the role of the NMDA receptor in drug addiction and withdrawal, which may provide new insights into the development of effective treatments for addiction. Finally, the use of this compound in combination with other drugs or therapies may lead to new approaches for the treatment of neurodegenerative diseases.
Synthesis Methods
3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide can be synthesized by reacting 2-chlorophenol with 1-cyanobutane-1,3-dione in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-bromo-2-propanol to yield this compound.
Scientific Research Applications
3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
properties
IUPAC Name |
3-(2-chlorophenoxy)-N-(1-cyanobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-5-11(10-16)17-14(18)8-9-19-13-7-4-3-6-12(13)15/h3-4,6-7,11H,2,5,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOUFDZVIJSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


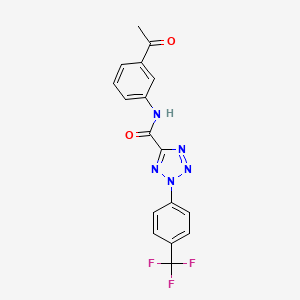
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)

![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
![Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2711952.png)
![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)
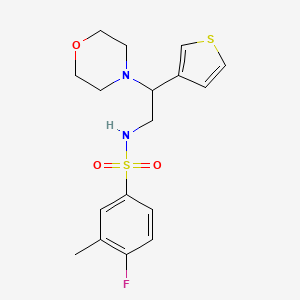
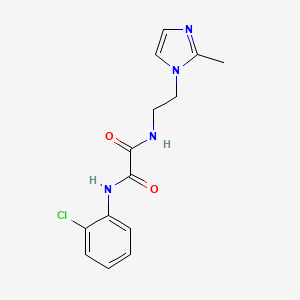
![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

